

In-vivo Validation of Chloralodol's Hypnotic Mechanism: A Comparative Guide

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Compound of Interest

Compound Name: *Chloralodol*

Cat. No.: *B1668634*

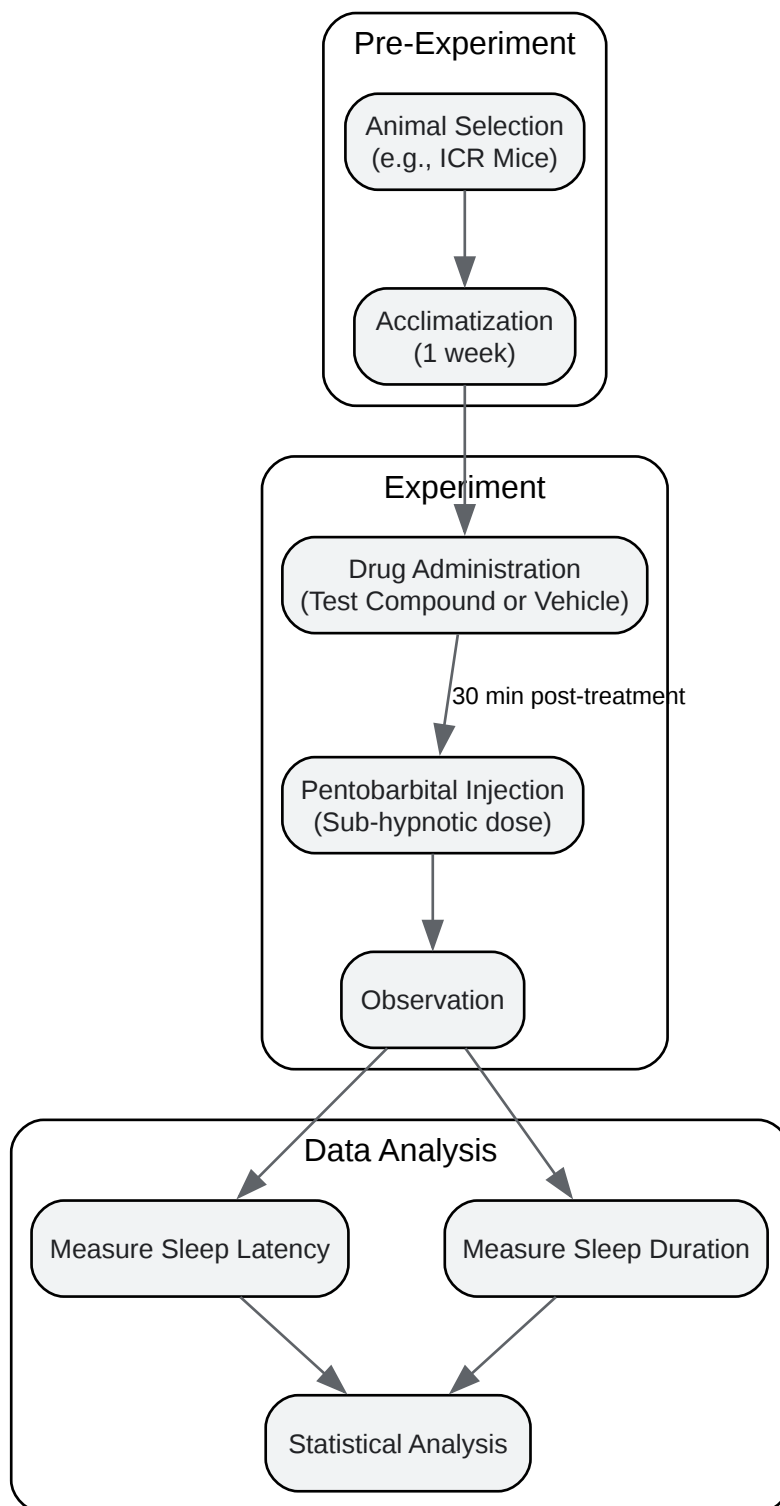
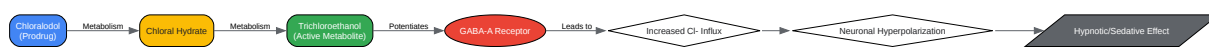
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This guide provides an objective comparison of **Chloralodol**'s performance with alternative hypnotic agents, supported by available in-vivo experimental data. **Chloralodol**, a prodrug of chloral hydrate, exerts its hypnotic effects through its active metabolite, trichloroethanol. The primary mechanism of action is the potentiation of the γ -aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.^{[1][2]} This guide delves into the in-vivo evidence validating this mechanism and compares its efficacy and safety profile with other commonly used sedatives.

Mechanism of Action: Potentiation of GABA-A Receptors

Chloralodol is rapidly metabolized to chloral hydrate, which is then converted to trichloroethanol.^[1] Trichloroethanol acts as a positive allosteric modulator of the GABA-A receptor.^{[3][4]} This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.^[1] The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing hypnotic and sedative effects.^[1]



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